![molecular formula C17H16N2O2 B2550955 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-14-3](/img/structure/B2550955.png)
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
"5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide" and its derivatives have been studied for their potential as antiprotozoal agents, showcasing strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004). Furthermore, derivatives have shown efficacy as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, indicating potential for treating neurological disorders (Cosford et al., 2003).
Neuropharmacology and Imaging
In neuropharmacology, certain analogs have been identified as agonists of the alpha7 neuronal nicotinic acetylcholine receptor, offering a potential therapeutic avenue for cognitive deficits in schizophrenia (Wishka et al., 2006). Another significant application is in the development of PET imaging agents targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, aiding in the study of neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).
Materials Science
In materials science, the synthesis of compounds related to "this compound" has contributed to the development of novel polyamides with enhanced thermal stability and solubility, suitable for high-performance materials applications (Hsiao & Huang, 1997).
Antimicrobial Research
Additionally, research has focused on the antimicrobial potential of related compounds. For example, novel pyrazolopyridine derivatives have demonstrated moderate to good antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus (Panda et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The compound “5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide” could potentially interact with various biological targets due to its complex structure. For instance, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of “this compound” with its targets could lead to changes in cellular processes. For example, indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For instance, indole derivatives can influence a wide range of pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. For example, if it exhibits antiviral activity like some indole derivatives, it could inhibit viral replication .
Propriétés
IUPAC Name |
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-8-9-15-14(18-11)10-16(21-15)17(20)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTLTLRZKGTKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
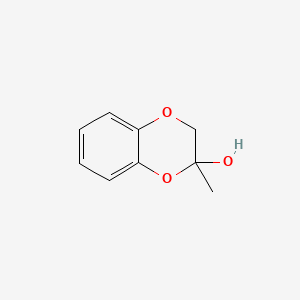
![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)

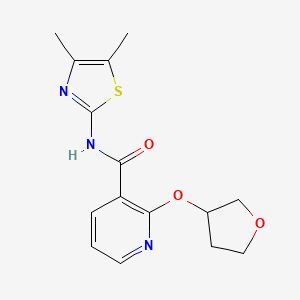
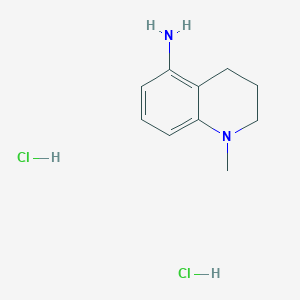
![N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)
![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)
![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)
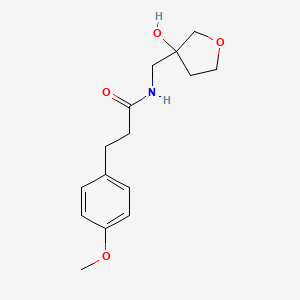
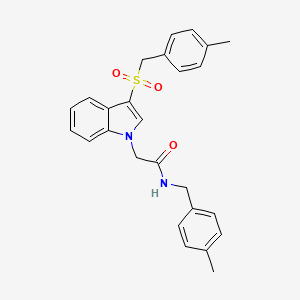

![N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2550893.png)
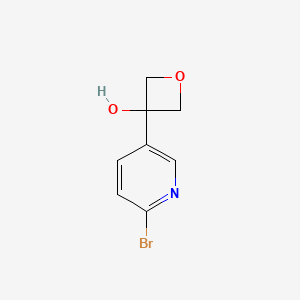
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)
